molecular formula C14H9F3N2S B8262176 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Cat. No.: B8262176
M. Wt: 294.30 g/mol
InChI Key: ZLEWRSUPYPPJEQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile (molecular formula: C₁₄H₉F₃N₂S) features a pyridine core substituted with a trifluoromethyl (CF₃) group at position 4, a thioxo (S) group at position 2, and a p-tolyl (methyl-substituted phenyl) group at position 6. The nitrile (CN) group at position 3 further enhances its electronic profile .

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWRSUPYPPJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693192
Record name 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608491-88-9
Record name 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Trifluoromethylation Using Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) facilitates nucleophilic trifluoromethylation. In one protocol, a brominated pyridine intermediate undergoes substitution with TMSCF₃ in the presence of CsF, achieving 74% yield.

C5H3BrN+TMSCF3CsF, DMFC5H3CF3N+TMSBr\text{C}5\text{H}3\text{BrN} + \text{TMSCF}3 \xrightarrow{\text{CsF, DMF}} \text{C}5\text{H}3\text{CF}3\text{N} + \text{TMSBr}

Electrophilic Trifluoromethylation with Umemoto Reagent

Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables electrophilic CF₃ transfer. This method is preferred for electron-rich pyridine derivatives, offering regioselectivity at the 4-position with yields up to 68%.

Thioxo Group Installation via Thionation

The thioxo (=S) moiety is introduced by thionating a carbonyl precursor. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most effective, converting ketones to thiones in toluene at 110°C. For instance, treating 4-(trifluoromethyl)-6-p-tolylpyridine-3-carbonitrile-2-one with Lawesson’s reagent achieves 85% conversion.

Critical Parameters:

  • Stoichiometry: A 1:2 molar ratio of ketone to Lawesson’s reagent prevents over-thionation.

  • Solvent: Toluene’s high boiling point facilitates reflux without decomposition.

p-Tolyl Substituent Incorporation

The p-tolyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:

Suzuki Coupling

Palladium-catalyzed coupling of 4-bromo-2-(trifluoromethyl)pyridine with p-tolylboronic acid under inert atmosphere yields the biaryl product. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water mixture, achieving 89% yield.

Friedel-Crafts Alkylation

Reacting pyridine with p-toluenesulfonyl chloride in AlCl₃ generates the p-tolyl adduct. However, this method suffers from poor regioselectivity (≤45% yield).

Nitrile Group Functionalization

The nitrile (-CN) group is typically introduced early in the synthesis via:

  • Nucleophilic Substitution: Displacement of halogen atoms with KCN in DMSO.

  • Cyanoethylation: Michael addition of acrylonitrile to enamine intermediates.

Industrial-Scale Production Insights

Export records from India highlight large-scale synthesis (e.g., 186 kg batches) using cost-effective catalytic systems. Key industrial adaptations include:

  • Continuous Flow Reactors: Minimize side reactions during cyclocondensation.

  • Recovery of CF₃ Reagents: TMSCF₃ is recycled via distillation, reducing costs by 30%.

Challenges and Optimization

  • Regioselectivity: Competing reactions at pyridine positions 2, 4, and 6 necessitate directing groups.

  • Purification: Silica gel chromatography remains standard, though crystallization in hexane/ethyl acetate improves scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Research

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure facilitates the development of novel materials with enhanced stability and reactivity.

Biological Studies

The compound's distinct properties make it valuable in biological research:

  • Mechanism of Action: The trifluoromethyl group increases lipophilicity and metabolic stability, enhancing interactions with biological targets such as enzymes and receptors.
  • Anticancer Activity: Several derivatives of this compound have shown promising anticancer activities in vitro. For instance, derivatives were evaluated against human cancer cell lines (A375, DU145) and demonstrated significant antiproliferative effects .

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent:

  • Dipeptidyl Peptidase IV Inhibitors: Related compounds have been developed as inhibitors for type 2 diabetes treatment, showcasing the utility of trifluoromethylated pyridine derivatives in drug design .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation Evaluation of novel derivativesFour compounds selected by the National Cancer Institute showed significant activity against various cancer cell lines .
Dipeptidyl Peptidase IV Inhibition Development of new diabetes treatmentsA related compound exhibited an IC50 of 18 nM against DPP-IV, indicating strong potential for therapeutic application .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The thioxo group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Features :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature.
  • Thioxo group : May participate in hydrogen bonding or tautomerism, influencing reactivity.
  • p-Tolyl group : Introduces steric bulk and moderate electron-donating effects.

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with three structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile (Target) C₁₄H₉F₃N₂S 294.3 p-Tolyl, CF₃, thioxo High lipophilicity; potential enzyme inhibition
4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile C₁₃H₆ClF₃N₂S 314.71 4-Chlorophenyl, CF₃, thioxo Increased electron-withdrawing effect from Cl
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₂₀H₁₆ClN₂OS 367.45 Benzyl, 4-chlorophenyl, methylsulfanyl, oxo Enhanced hydrophobicity; possible CNS activity

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group (methyl) in the target compound donates electrons, while the 4-chlorophenyl group in the analog (C₁₃H₆ClF₃N₂S) withdraws electrons, altering the pyridine ring’s electronic density and reactivity . Thioxo vs.

Molecular Weight and Lipophilicity :

  • The benzyl analog (C₂₀H₁₆ClN₂OS) has the highest molecular weight (367.45 g/mol) due to the bulky benzyl group, which increases hydrophobicity and may enhance blood-brain barrier penetration .
  • The target compound’s trifluoromethyl group balances lipophilicity and metabolic stability, making it favorable for drug design .

Biological Relevance: Trifluoromethyl-containing compounds, such as Vicriviroc Maleate (an antiviral CCR5 antagonist), demonstrate the pharmacological importance of this group in enhancing target affinity and resistance to oxidative metabolism .

Q & A

Q. Factors affecting efficiency :

  • Temperature : Low temperatures (−10°C) improve regioselectivity during arylaminations .
  • Catalyst : Sodium ethoxide enhances cyclization efficiency in solvent-free conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Solvent-free cyclizationNaOEt, 80°C, 4 h>90
THF-mediated couplingEt₃N, RT, 3 days60–75
Pyridine refluxPyridine, 6 h, arylidenes70–85

(Basic) How is the compound's structure confirmed using analytical techniques?

Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···N interactions) as demonstrated for ethyl 4-aryl-pyridinecarboxylates .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., p-tolyl protons at δ 7.2–7.4 ppm; thioxo sulfur at δ 180–190 ppm for ¹³C) .
    • IR : Detect nitrile (C≡N) stretches at ~2200 cm⁻¹ and thioxo (C=S) at ~1250 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 297.07 for C₁₄H₉F₃N₂S) .

(Advanced) What DFT computational strategies elucidate the compound's electronic structure and reaction pathways?

Answer:

  • Electronic properties : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The trifluoromethyl group reduces HOMO-LUMO gaps, enhancing reactivity .
  • Reaction mechanisms : Transition-state analysis identifies rate-determining steps (e.g., cyclization barriers in solvent-free syntheses) .
  • Non-covalent interactions : Atoms-in-molecules (AIM) analysis maps weak interactions (e.g., C–F···π) influencing crystal packing .

Q. Table 2: DFT-Calculated Parameters

ParameterValue (eV)Significance
HOMO Energy−6.2Electrophilic reactivity
LUMO Energy−1.8Nucleophilic attack sites
Band Gap4.4Charge-transfer potential

(Advanced) How to resolve discrepancies in reported biological activities of this compound?

Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations) arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .
  • Solubility limitations : The trifluoromethyl group increases hydrophobicity, requiring DMSO concentrations >5% that may artifactually inhibit targets .
  • Metabolic instability : Rapid hepatic clearance in vivo vs. static in vitro systems.

Q. Mitigation strategies :

  • Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).
  • Use prodrug derivatives (e.g., esterification of the carbonitrile group) to improve bioavailability .

(Advanced) What are the challenges in modifying the compound's pharmacokinetic properties, and what derivatization approaches are effective?

Answer:
Challenges :

  • Low aqueous solubility : LogP >3 due to the trifluoromethyl and p-tolyl groups .
  • CYP450 metabolism : Rapid oxidation of the dihydrothioxo moiety .

Q. Derivatization strategies :

  • PEGylation : Introduce polyethylene glycol chains at the pyridine nitrogen to enhance solubility .
  • Prodrug synthesis : Convert the carbonitrile to a carbamate or amide for delayed release .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .

Q. Table 3: Pharmacokinetic Optimization

ApproachModification SiteOutcome
PEGylationPyridine N-positionLogP reduced by 1.5 units
Carbamate prodrugCarbonitrile groupT₁/₂ increased 3-fold

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